(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
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Overview
Description
(2-Azabicyclo[221]hept-5-en-2-yl)acetic acid is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid typically involves the use of starting materials such as 2-azabicyclo[2.2.1]hept-5-en-3-one. One common synthetic route includes the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Introduction of the acetic acid moiety: This step often involves the use of acetic anhydride or acetyl chloride under acidic or basic conditions to introduce the acetic acid group onto the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to saturated bicyclic compounds.
Scientific Research Applications
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Azabicyclo[2.2.1]heptane: A saturated analog of the compound, differing in the absence of double bonds.
3-Amino-3-azabicyclo[3.3.0]octane: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid is unique due to its specific bicyclic structure combined with the acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h1-2,6-7H,3-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXJWSJTCMNFNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564527 |
Source
|
Record name | (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130687-30-8 |
Source
|
Record name | (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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